![molecular formula C8H14O B15321029 {5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
{5-Methylspiro[2.3]hexan-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Methylspiro[23]hexan-5-yl}methanol is a chemical compound with the molecular formula C8H14O It is characterized by a spirocyclic structure, where a spiro[23]hexane ring system is attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methylspiro[2.3]hexan-5-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
{5-Methylspiro[2.3]hexan-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while reduction may produce different alcohol derivatives .
Scientific Research Applications
{5-Methylspiro[2.3]hexan-5-yl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving spirocyclic structures and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-Methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, potentially leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
{5-Aminomethylspiro[2.3]hexan-5-yl}methanol: Similar spirocyclic structure with an amino group instead of a methyl group.
{5-Hydroxyspiro[2.3]hexan-5-yl}methanol: Similar structure with a hydroxyl group.
Uniqueness
{5-Methylspiro[2.3]hexan-5-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(5-methylspiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-7(6-9)4-8(5-7)2-3-8/h9H,2-6H2,1H3 |
InChI Key |
BKYFTGJFINBDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


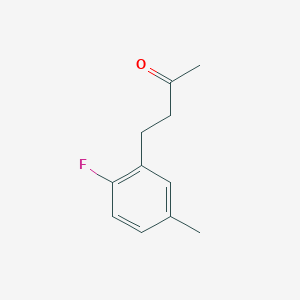
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
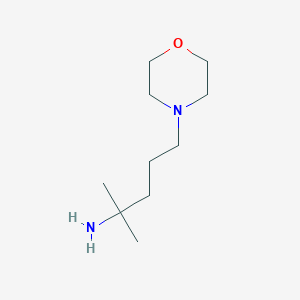
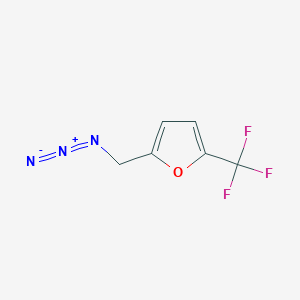
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
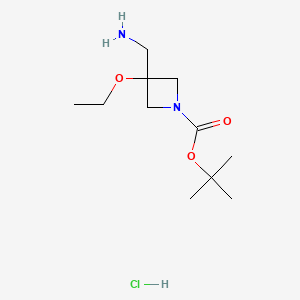

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)


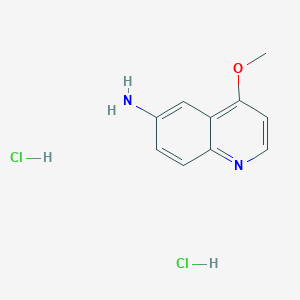

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)
